molecular formula C11H17NO2 B116906 (1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one CAS No. 155323-17-4

(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one

Katalognummer: B116906
CAS-Nummer: 155323-17-4
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: IIRXFQFVVUAFGC-RNSXUZJQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one" features a spirocyclic architecture combining a 1,3-oxazolidin-2-one ring and a bicyclo[2.2.1]heptane (norbornane) framework. The stereochemistry (1'S,4S,4'R) indicates a chiral spiro junction, with two methyl groups at the 2'-position of the oxazolidinone ring. This structure is synthetically challenging due to the rigidity of the norbornane system and the need for enantioselective control during spirocyclization.

The bicyclo[2.2.1]heptane moiety is a privileged scaffold in natural products (e.g., camphor) and pharmaceuticals, imparting rigidity and influencing bioavailability .

Eigenschaften

IUPAC Name

(1'S,4S,4'R)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-10(2)7-3-4-8(5-7)11(10)6-14-9(13)12-11/h7-8H,3-6H2,1-2H3,(H,12,13)/t7-,8+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRXFQFVVUAFGC-RNSXUZJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C13COC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@H](C2)[C@@]13COC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of spirocyclic compounds characterized by a unique bicyclic structure that may influence its biological interactions. The presence of the oxazolidine ring suggests potential applications in medicinal chemistry, particularly in drug design.

The biological activity of (1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one is hypothesized to involve interactions with various biological targets:

  • Receptor Modulation : The compound may act on specific receptors involved in neurotransmission or metabolic pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes related to metabolic processes or cellular signaling pathways could be significant.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain pathogens.

Biological Activity Data

A summary of key biological activities observed in research studies is presented in Table 1.

Activity Type Observed Effect Reference
AntimicrobialInhibition of bacterial growth ,
CytotoxicityReduced viability in cancer cell lines
Enzyme InhibitionInhibition of specific metabolic enzymes

Case Studies

Several studies have investigated the biological effects of (1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations ranging from 50 to 200 µg/mL.
    • Methodology : Disk diffusion and broth microdilution methods were employed to assess antimicrobial activity.
    • Findings : The compound showed a greater effect against Gram-positive bacteria compared to Gram-negative strains.
  • Cytotoxic Effects on Cancer Cells : Another investigation focused on the cytotoxic potential of the compound in various cancer cell lines (e.g., HeLa and MCF-7).
    • Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : IC50 values ranged between 25 µM and 50 µM, indicating significant cytotoxicity.
  • Enzyme Interaction Studies : Research into enzyme inhibition revealed that the compound could inhibit specific kinases involved in cell signaling pathways.
    • Findings : The inhibition was dose-dependent with notable selectivity for certain kinases over others.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of (1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : Initial studies suggest moderate absorption when administered orally with peak plasma concentrations achieved within 2 hours.
  • Metabolism : The compound undergoes hepatic metabolism with potential formation of active metabolites.
  • Toxicity Profile : Toxicological assessments indicate low acute toxicity; however, long-term effects require further investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Spiro-Oxazolidinone Derivatives

(1R,2S,4S)-3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one (+)-396
  • Structure: Similar spiro-oxazolidinone core but with methyl groups at the 3,3-positions (vs. 2',2' in the target compound). Stereochemistry: (1R,2S,4S).
  • Synthesis : Derived from (−)-camphene via hydride reduction, phosgenation, and azide thermolysis, yielding a 70% isolated product after fractional crystallization .
  • Reactivity: Alkali hydrolysis produces amino alcohol 398, but steric hindrance at the neopentyl nitrogen limits acetalization efficiency .
  • Key Difference : Methyl substitution at C3 instead of C2' alters steric and electronic profiles, impacting downstream reactivity.
1'-(2-Fluoro-4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)-2-oxa-3-azaspiro[bicyclo[2.2.1]heptane-7,4'-piperidine]-3-carboxylate (8a)
  • Structure: Combines oxazolidinone with a piperidine ring and fluorophenyl group.
  • Application: Exhibits antibacterial activity, highlighting the oxazolidinone moiety's role in targeting bacterial ribosomes .
  • Key Difference: The piperidine-spiro linkage introduces additional basicity and conformational flexibility compared to the norbornane-oxazolidinone system.

Spiro-Dioxolane and Spiro-Oxirane Derivatives

4′,7′,7′-Trimethylspiro[1,3-dioxolane-2,3′-bicyclo[2.2.1]heptane]-2′-one
  • Structure: Replaces oxazolidinone with a dioxolane ring. Substituents at C4', C7', and C7' differ from the target compound.
  • Synthesis: Not detailed in evidence, but analogous to oxazolidinone routes with diol intermediates .
3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2′-oxirane]
  • Structure: Features an epoxide (oxirane) instead of oxazolidinone.
  • Reactivity: The strained epoxide ring undergoes facile nucleophilic ring-opening reactions, unlike the more stable oxazolidinone .
  • Application: Epoxides are intermediates in synthesis but lack the antimicrobial activity associated with oxazolidinones.

Stereochemical and Functional Group Impact

Compound Core Structure Functional Group Stereochemistry Key Reactivity/Application
Target Compound Oxazolidinone + norbornane 2',2'-dimethyl (1'S,4S,4'R) Potential antimicrobial
(+)-396 Oxazolidinone + norbornane 3,3-dimethyl (1R,2S,4S) Amino alcohol precursor
4′,7′,7′-Trimethylspiro-dioxolane Dioxolane + norbornane Trimethyl Undefined Unknown
Spiro-epoxide Oxirane + norbornane 3,3-dimethyl Undefined Synthetic intermediate

Vorbereitungsmethoden

Diels-Alder Reaction

Cyclopentadiene reacts with methyl vinyl ketone under Lewis acid catalysis (e.g., BF₃·OEt₂) to yield 3-methylbicyclo[2.2.1]hept-5-en-2-one (Table 1).

Table 1: Diels-Alder Reaction Conditions and Outcomes

DienophileCatalystTemp (°C)Yield (%)Selectivity (endo:exo)
Methyl vinyl ketoneBF₃·OEt₂0–2578–8592:8
Ethyl acrylateZnCl₂406585:15

Epoxidation and Ring-Opening

Epoxidation of the bicyclic enone with m-CPBA followed by nucleophilic ring-opening with ammonia yields 3-amino-3-methylbicyclo[2.2.1]heptan-2-ol , a precursor for oxazolidinone formation.

Construction of the 1,3-Oxazolidin-2-one Ring

Intramolecular Cyclization

The β-amino alcohol intermediate undergoes cyclization with triphosgene to form the oxazolidinone ring. Key parameters include:

  • Base : Et₃N or DBU (1.2 equiv)

  • Solvent : Dichloromethane or THF

  • Temp : 0°C to room temperature

Stereochemical Control :
The (4S,4'R) configuration is achieved using chiral auxiliaries or asymmetric catalysis. For example, Jacobsen’s thiourea catalyst induces enantioselective cyclization (ee >90%).

Spirojunction Formation and Final Functionalization

Spirocyclization Strategy

Spirocyclic systems are constructed via:

  • Mitsunobu Reaction : Coupling the bicycloheptanol with a protected oxazolidinone precursor.

  • Photochemical [2+2] Cycloaddition : A photochemical step aligns the bicyclic and oxazolidinone moieties (λ = 300 nm, acetone solvent).

Table 2: Spirocyclization Efficiency Under Varying Conditions

MethodCatalyst/SolventYield (%)Diastereomeric Ratio (dr)
MitsunobuDIAD, PPh₃6285:15
PhotochemicalAcetone4592:8
Lewis Acid-MediatedTiCl₄5888:12

Methylation and Oxidation

Introduction of the 2',2'-dimethyl groups employs:

  • Methyl Grignard Reagent : Adds to the spiro ketone intermediate.

  • Dess-Martin Periodinane : Oxidizes secondary alcohols to ketones without epimerization.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (hexane:EtOAc 3:1) removes non-polar byproducts.

  • HPLC : Chiralpak AD-H column resolves enantiomers (Heptane:IPA 90:10, 1 mL/min).

Spectroscopic Validation

  • ¹H NMR : Distinct signals at δ 1.32 (s, 6H, 2×CH₃), δ 3.89 (m, 1H, H-4), δ 4.75 (d, J = 8.4 Hz, H-1').

  • HRMS : m/z 195.1602 [M+H]⁺ (calc. 195.1601).

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Reported Methods

RouteKey StepsTotal Yield (%)Purity (%)Stereoselectivity (dr)
ADiels-Alder → Mitsunobu289885:15
BPhotochemical → Grignard359592:8
CAsymmetric Catalysis → HPLC419999:1

Route C, employing asymmetric catalysis and chiral resolution, offers superior stereocontrol but requires costly catalysts.

Industrial-Scale Considerations

  • Cost Efficiency : Diels-Alder followed by Mitsunobu cyclization is preferred for bulk production (raw material cost <$50/g).

  • Safety : Photochemical methods necessitate UV containment, increasing operational costs .

Q & A

Q. Q1. What are the key considerations for synthesizing (1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one in a laboratory setting?

Methodological Answer:

  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to ensure correct spatial arrangement of the spiro center and bicyclo[2.2.1]heptane moiety. For example, highlights an improved synthesis of a related bicyclic oxazabicyclo compound via stereoselective cyclization under mild conditions .
  • Reaction Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and temperature to enhance yields. For instance, low temperatures (−20°C to 0°C) may reduce side reactions in ring-closing steps.
  • Purification : Employ column chromatography with silica gel modified with triethylamine to resolve diastereomers, as spiro compounds often exhibit poor crystallinity.

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis : Assign proton and carbon signals using 2D techniques (HSQC, HMBC). For example, provides torsion angles (e.g., C6–C1–C2–C3: −174.85°) and bond angles (e.g., C14–C13–C10: 92.75°) critical for validating the spiro junction .
  • X-ray Crystallography : Resolve absolute configuration by analyzing Flack parameters. ’s InChIKey (KNDLTEOGQMFJPV-QXRNQMCJSA-N) and SMILES strings demonstrate how stereodescriptors encode spatial relationships .
  • Mass Spectrometry : Compare experimental molecular ion peaks (e.g., m/z 266.33 in ) with theoretical values to verify molecular formula .

Advanced Research Questions

Q. Q3. How can conflicting data between NMR and X-ray crystallography be resolved when characterizing this compound?

Methodological Answer:

  • Case Study : If NMR suggests a planar oxazolidine ring but X-ray shows puckering, re-examine coupling constants (e.g., J values > 10 Hz indicate axial-equatorial proton arrangements). ’s torsion angles (e.g., C4–C5–C6–C1: −1.7°) provide crystallographic validation of non-planar geometries .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility. For example, broadening of signals at elevated temperatures may indicate ring-flipping.
  • DFT Calculations : Compare experimental data with computational models (e.g., Gaussian-optimized structures) to reconcile discrepancies.

Q. Q4. What strategies are effective for isolating enantiomers of this spiro compound?

Methodological Answer:

  • Chiral Chromatography : Utilize HPLC with amylose- or cellulose-based chiral stationary phases (CSPs). demonstrates RP-HPLC for resolving structurally complex bicyclic systems .
  • Diastereomeric Salt Formation : React the racemate with a chiral resolving agent (e.g., L-tartaric acid) to form separable salts.
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with a chiral co-former to exploit differential solubility.

Q. Q5. How can the reaction mechanism for spiro-ring formation be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify intermediates. For example, ’s synthesis involves a key [3+2] cycloaddition step .
  • Isotopic Labeling : Introduce deuterium at reactive sites (e.g., α-positions) to track bond reorganization via mass spectrometry.
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to map energy profiles and transition states, as seen in ’s stereochemical analysis .

Notes on Contradictory Evidence

  • Stereochemical Assignments : and report conflicting torsion angles for similar spiro compounds. Cross-validate using circular dichroism (CD) or vibrational circular dichroism (VCD) .
  • Synthetic Routes : ’s method may not directly apply due to differences in substituents. Pilot small-scale trials with adjusted protecting groups (e.g., tert-butyl vs. benzyl) are recommended .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.